molecular formula C19H24N2O3S B4231219 3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-propylbenzamide

3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-propylbenzamide

Cat. No.: B4231219
M. Wt: 360.5 g/mol
InChI Key: GTZNHZDNUJOPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-propylbenzamide, also known as DASB, is a chemical compound that is widely used in scientific research. This compound belongs to the class of compounds known as selective serotonin reuptake inhibitors (SSRIs). DASB is a potent and highly selective inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin into presynaptic neurons.

Mechanism of Action

3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-propylbenzamide acts as a selective inhibitor of the serotonin transporter (SERT). The serotonin transporter is responsible for the reuptake of serotonin into presynaptic neurons. By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, leading to increased serotonin neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to increase serotonin neurotransmission in the brain, leading to a variety of biochemical and physiological effects. These effects include increased mood, decreased anxiety, and decreased appetite.

Advantages and Limitations for Lab Experiments

3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-propylbenzamide is a highly selective inhibitor of the serotonin transporter, which makes it an ideal tool for studying the function of the serotonin system in the brain. However, this compound has some limitations in lab experiments. The compound has a short half-life, which means that it must be used quickly after synthesis. In addition, this compound is highly lipophilic, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research involving 3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-propylbenzamide. One area of research is the development of new PET tracers for imaging the serotonin system in the brain. Another area of research is the development of new drugs that target the serotonin system, which could have potential therapeutic applications for a variety of psychiatric disorders. Finally, there is a need for further research into the mechanism of action of this compound and other SSRIs, which could lead to a better understanding of the underlying causes of psychiatric disorders.

Scientific Research Applications

3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-propylbenzamide is widely used in scientific research to study the function of the serotonin system in the brain. The compound is used to label the serotonin transporter in positron emission tomography (PET) imaging studies. PET imaging with this compound allows researchers to visualize the distribution and density of the serotonin transporter in the brain.

Properties

IUPAC Name

3-[(2,4-dimethylphenyl)sulfamoyl]-4-methyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-5-10-20-19(22)16-8-7-14(3)18(12-16)25(23,24)21-17-9-6-13(2)11-15(17)4/h6-9,11-12,21H,5,10H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZNHZDNUJOPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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